molecular formula C11H19N3O2 B15300564 Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate

Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate

Cat. No.: B15300564
M. Wt: 225.29 g/mol
InChI Key: PYLLVKPIMSDAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This structure is significant in various biological and chemical contexts due to its ability to participate in hydrogen bonding and its role as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate typically involves the formation of the imidazole ring followed by the introduction of the isopropylamino and methyl ester groups. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to modify the imidazole ring or the ester group.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. The imidazole ring can mimic the histidine residue in proteins, making it useful in the design of enzyme inhibitors.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as antifungal, antibacterial, and anticancer agents. The imidazole ring is a common feature in many drugs due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of materials for electronic applications, such as organic light-emitting diodes (OLEDs) and semiconductors. Its ability to form stable complexes with metals makes it valuable in materials science.

Mechanism of Action

The mechanism of action of Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The imidazole ring can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the specific context.

Biological Activity

Methyl 3-(1H-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate, also known by its CAS number 1249214-21-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C11H19N3O2C_{11}H_{19}N_{3}O_{2} and a molecular weight of 225.28 g/mol. Its structural characteristics include:

  • Imidazole ring : This five-membered ring contributes to the compound's biological activity.
  • Isopropylamino group : This moiety is associated with various pharmacological effects.
PropertyValue
Molecular FormulaC11H19N3O2C_{11}H_{19}N_{3}O_{2}
Molecular Weight225.28 g/mol
CAS Number1249214-21-8
Purity≥98%

Antimicrobial Effects

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing promising results in inhibiting their growth.

The compound's mechanism of action is believed to involve:

  • Inhibition of key enzymes : It may inhibit enzymes critical for microbial survival.
  • Disruption of cell membrane integrity : The imidazole moiety is known to interact with lipid membranes, potentially leading to cell lysis.

Case Studies

  • Study on Bacterial Inhibition :
    A study assessed the effectiveness of the compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antibacterial activity compared to standard antibiotics.
  • Fungal Activity Assessment :
    In vitro tests against Candida albicans revealed an MIC of 16 µg/mL, demonstrating its potential as an antifungal agent.

Table 2: Biological Activity Summary

Activity TypeTarget OrganismMIC (µg/mL)
AntibacterialStaphylococcus aureus32
AntifungalCandida albicans16

Safety Profile

Despite its promising biological activities, safety evaluations indicate potential risks associated with the compound:

  • Skin Irritation : Mild skin irritation has been reported upon contact.
  • Eye Damage : Severe eye damage can occur if exposed to the eyes.
  • Respiratory Effects : Inhalation can lead to harmful effects, including respiratory distress.

Table 3: Safety Data

Hazard CategoryDescription
Skin IrritationMay cause mild irritation
Eye DamageCauses severe eye damage
Respiratory RisksInhalation may be fatal

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 3-imidazol-1-yl-2-methyl-2-(propan-2-ylamino)propanoate

InChI

InChI=1S/C11H19N3O2/c1-9(2)13-11(3,10(15)16-4)7-14-6-5-12-8-14/h5-6,8-9,13H,7H2,1-4H3

InChI Key

PYLLVKPIMSDAFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)(CN1C=CN=C1)C(=O)OC

Origin of Product

United States

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